molecular formula C15H13FO2 B6364241 3-(3,5-Dimethylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261947-65-2

3-(3,5-Dimethylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364241
CAS RN: 1261947-65-2
M. Wt: 244.26 g/mol
InChI Key: ZJJAVPXIBVMBNC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-4-fluorobenzoic acid, or 3-DMP-4-FB, is an important organic compound that has a wide range of scientific and medical applications. It is a derivative of benzoic acid and is characterized by a phenyl group attached to a methyl group and a fluorine atom. 3-DMP-4-FB is used in various laboratory experiments and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-DMP-4-FB is not fully understood. However, it is known that the compound has an inhibitory effect on several enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 3-DMP-4-FB has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the metabolism of arachidonic acid.
Biochemical and Physiological Effects
3-DMP-4-FB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins, which can lead to changes in cellular processes. In addition, 3-DMP-4-FB has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-DMP-4-FB is a useful compound for laboratory experiments due to its high purity and ease of synthesis. It is also relatively inexpensive and can be purchased from many chemical suppliers. However, there are some limitations to its use in laboratory experiments. It is not water soluble and its solubility in organic solvents is limited. In addition, its mechanism of action is not fully understood and its effects on human health are not well studied.

Future Directions

There are many potential future directions for 3-DMP-4-FB. Further studies could be done to investigate its mechanism of action and its effects on human health. In addition, new synthetic methods could be developed to improve the yield and purity of the compound. Furthermore, new applications of 3-DMP-4-FB could be explored, such as its use in the synthesis of other organic compounds or its use as a reagent for organic reactions. Finally, further studies could be done to investigate its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent.

Synthesis Methods

3-DMP-4-FB is synthesized using a reaction between 3,5-dimethylbenzaldehyde and fluoroboric acid. The reaction is conducted in an organic solvent such as methanol or ethanol. The reaction is typically carried out at room temperature and the product is isolated by recrystallization. The yield of the reaction is typically high and the purity of the product is usually greater than 95%.

Scientific Research Applications

3-DMP-4-FB has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds and as a reagent for organic reactions. It has also been used in the synthesis of drugs and other biologically active compounds. In addition, 3-DMP-4-FB has been used in various biological studies such as enzyme inhibition, protein-protein interaction, and molecular biology.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-5-10(2)7-12(6-9)13-8-11(15(17)18)3-4-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJAVPXIBVMBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680864
Record name 6-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-65-2
Record name 6-Fluoro-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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